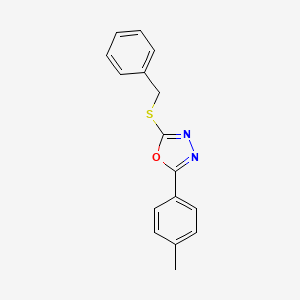
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide, also known as CHM-1, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. CHM-1 has been found to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide may inhibit the activity of protein kinases, which play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has been found to exhibit cytotoxic activity against cancer cells without affecting normal cells. This selectivity makes 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide a promising candidate for cancer treatment. 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been found to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide is its selectivity towards cancer cells, which minimizes the potential for side effects. However, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has limited solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide. Another area of interest is the investigation of the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide to better understand how it exerts its cytotoxic effects on cancer cells. Additionally, more research is needed to evaluate the efficacy of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide in animal models and clinical trials.
Synthesemethoden
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-hydroxybenzaldehyde, which is then reacted with 2-methoxybenzaldehyde to form the intermediate 3-(4-hydroxyphenyl)-3-(2-methoxyphenyl)propenal. This intermediate is then reacted with cyanoacetamide to form 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-12(16)10-13(11-18)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIFQMHEBZOHB-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)

![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)



![2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5875202.png)